3-(5-Formylfuran-2-yl)propanoic acid
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Overview
Description
3-(5-Formylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H8O4 It features a furan ring substituted with a formyl group at the 5-position and a propanoic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylfuran-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with furan, which is then functionalized to introduce the formyl group at the 5-position.
Formylation: The formylation can be achieved using Vilsmeier-Haack reaction conditions, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Chain Extension:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the formyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: 3-(5-Carboxyfuran-2-yl)propanoic acid.
Reduction: 3-(5-Hydroxymethylfuran-2-yl)propanoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formylfuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Formylfuran-2-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)propanoic acid: Similar structure but lacks the formyl group at the 5-position.
3-(5-Hydroxymethylfuran-2-yl)propanoic acid: Similar structure with a hydroxymethyl group instead of a formyl group.
Properties
IUPAC Name |
3-(5-formylfuran-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-2,5H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPJRTFXWCUZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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